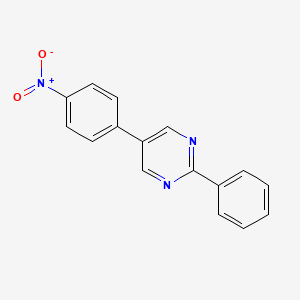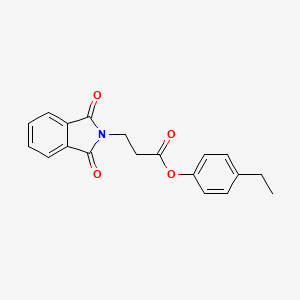![molecular formula C10H7Cl2NO3 B5808365 4',7'-dichlorospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5808365.png)
4',7'-dichlorospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4',7'-dichlorospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one, also known as DCIDO, is a novel synthetic compound that has gained attention in recent years due to its potential applications in scientific research. DCIDO belongs to the class of spirooxindole compounds, which have been found to exhibit a range of biological activities, including antitumor, anti-inflammatory, and antiviral properties.
Mécanisme D'action
The mechanism of action of 4',7'-dichlorospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one is not fully understood, but studies have suggested that it may act by inhibiting the activity of certain enzymes involved in tumor growth and inflammation. Specifically, 4',7'-dichlorospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a critical role in the regulation of gene expression. HDAC inhibitors have been shown to induce cell cycle arrest and apoptosis in cancer cells, making them a promising target for cancer therapy.
Biochemical and Physiological Effects:
4',7'-dichlorospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one has been found to have a range of biochemical and physiological effects, including the induction of cell cycle arrest and apoptosis in cancer cells, the inhibition of pro-inflammatory cytokine and chemokine production, and the inhibition of the hepatitis C virus. In addition, 4',7'-dichlorospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one has been shown to have a favorable toxicity profile, with low toxicity in normal cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 4',7'-dichlorospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one is its potent antitumor activity, which makes it a promising candidate for cancer therapy. In addition, 4',7'-dichlorospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one has been found to have a favorable toxicity profile, which is important for the development of safe and effective drugs. However, one limitation of 4',7'-dichlorospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one is its relatively complex synthesis method, which may make it difficult to produce in large quantities for use in preclinical and clinical studies.
Orientations Futures
There are several future directions for the study of 4',7'-dichlorospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one. One area of interest is the development of more efficient and scalable synthesis methods, which would enable larger quantities of 4',7'-dichlorospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one to be produced for use in preclinical and clinical studies. Another area of interest is the investigation of the mechanism of action of 4',7'-dichlorospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one, which could provide insights into its antitumor and anti-inflammatory activities. Finally, the development of 4',7'-dichlorospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one analogs with improved potency and selectivity could lead to the development of more effective cancer therapies.
Méthodes De Synthèse
The synthesis of 4',7'-dichlorospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one involves a multistep process that begins with the preparation of 4-chloroindole-3-carboxaldehyde, which is then reacted with ethyl acetoacetate to form 4-chloro-3-(1-oxoethyl)indole. This intermediate is then reacted with 2,3-dihydroxy-1,4-dioxane to form the spiro[1,3-dioxolane-2,3'-indole] skeleton, which is subsequently chlorinated to yield 4',7'-dichlorospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one.
Applications De Recherche Scientifique
4',7'-dichlorospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one has been found to exhibit a range of biological activities that make it a promising candidate for scientific research. Studies have shown that 4',7'-dichlorospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one has potent antitumor activity against a variety of cancer cell lines, including breast cancer, lung cancer, and colon cancer. 4',7'-dichlorospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one has also been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines. In addition, 4',7'-dichlorospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one has been shown to have antiviral activity against the hepatitis C virus.
Propriétés
IUPAC Name |
4',7'-dichlorospiro[1,3-dioxolane-2,3'-1H-indole]-2'-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2NO3/c11-5-1-2-6(12)8-7(5)10(9(14)13-8)15-3-4-16-10/h1-2H,3-4H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFZJFKAXEVCLRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(O1)C3=C(C=CC(=C3NC2=O)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4',7'-dichlorospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(4-ethoxyphenyl)acetyl]morpholine](/img/structure/B5808297.png)
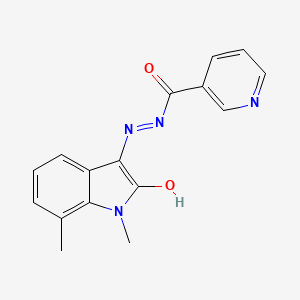
![N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-N'-(4-methylphenyl)urea](/img/structure/B5808306.png)
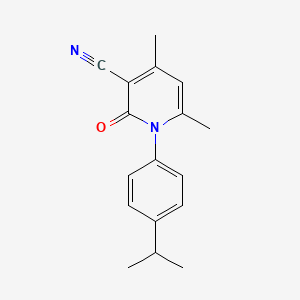
![ethyl 4-{3-[(3-chlorophenyl)amino]-3-oxopropyl}-1-piperazinecarboxylate](/img/structure/B5808314.png)
![2-methoxy-N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-5-methylaniline](/img/structure/B5808321.png)
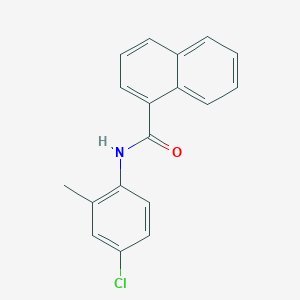
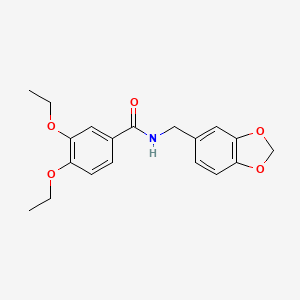
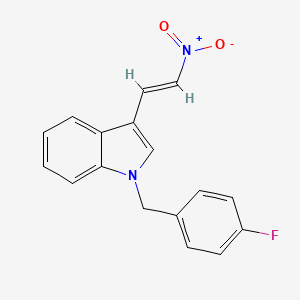
![N-[2-(1H-indol-3-yl)ethyl]-4-biphenylcarboxamide](/img/structure/B5808337.png)
![5-[(2-ethoxy-4-methylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5808343.png)
![N-{3-[2-(3-pyridinylamino)-1,3-thiazol-4-yl]phenyl}acetamide](/img/structure/B5808347.png)
